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Compound of Interest

Compound Name:
2,6-dichloro-4-

(methylsulfanyl)benzoic acid

CAS No.: 2145093-98-5

Cat. No.: B6163369

Get Quote

Executive Summary
2,6-Dichloro-4-(methylsulfanyl)benzoic acid (DCMSBA), also referred to as 2,6-dichloro-4-

(methylthio)benzoic acid, is a highly functionalized aromatic building block widely utilized in the

synthesis of advanced pharmaceutical intermediates and agrochemicals[1]. Bearing the CAS

Registry Number 2145093-98-5, this compound is characterized by a sterically demanding 2,6-

dichloro substitution pattern and an electron-donating para-methylsulfanyl (-SCH₃) group[2].

Understanding its exact molecular weight (237.10 g/mol ) and its physicochemical behavior is

critical for accurate stoichiometric calculations, mass spectrometry validation, and successful

downstream synthetic transformations. This whitepaper provides a field-proven, self-validating

guide to the physicochemical profiling, analytical validation, and synthetic utility of DCMSBA.
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The molecular formula for DCMSBA is C₈H₆Cl₂O₂S[2]. The molecular weight is calculated

based on the standard atomic weights of its constituent elements. Precision in this calculation

is paramount for preparing exact molar solutions and determining theoretical yields in multi-

step drug discovery syntheses.

Table 1: Atomic Mass Contributions to DCMSBA

Element Atom Count
Atomic Weight
( g/mol )

Total
Contribution (
g/mol )

Mass Fraction
(%)

Carbon (C) 8 12.011 96.088 40.53%

Hydrogen (H) 6 1.008 6.048 2.55%

Chlorine (Cl) 2 35.450 70.900 29.90%

Oxygen (O) 2 15.999 31.998 13.50%

Sulfur (S) 1 32.065 32.065 13.52%

Total 19 - 237.10 100.00%

Isotopic Distribution Causality
While the average molecular weight is 237.10 g/mol , high-resolution mass spectrometry

(HRMS) will not display a single peak at this mass. The presence of two chlorine atoms

dictates a highly specific isotopic signature. Chlorine naturally exists as two stable isotopes:

³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).

Because DCMSBA contains two chlorine atoms, the binomial expansion (a+b)2 dictates a

predictable 9:6:1 peak intensity ratio for the molecular ion cluster. This isotopic causality is a

self-validating feature during analytical QC; if the 9:6:1 ratio is absent, the structural integrity of

the di-chloro moiety is compromised.
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C8H6Cl2O2S
Average MW: 237.10 g/mol

[M-H]- (Two 35Cl)
m/z 234.96

Relative Abundance: ~56%

 Isotope Probability

[M-H+2]- (35Cl + 37Cl)
m/z 236.96

Relative Abundance: ~37%

 Isotope Probability

[M-H+4]- (Two 37Cl)
m/z 238.96

Relative Abundance: ~6%

 Isotope Probability

Click to download full resolution via product page

Caption: Isotopic distribution pattern driven by the di-chloro substitution in DCMSBA.

Synthetic Utility & Experimental Workflow
Mechanistic Insights: Overcoming Steric Hindrance
The ortho,ortho-disubstitution (2,6-dichloro) creates severe steric shielding around the

carboxylic acid carbon. Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) often fail

because the bulky active ester intermediates cannot easily be attacked by incoming

nucleophiles. To bypass this, the carboxylic acid must be converted into a highly reactive, less

sterically demanding intermediate: the acid chloride.

(Note: In workflows where the carboxylic acid must be protected during upstream cross-

coupling reactions, the ethyl ester derivative—MW: 265.16 g/mol , CAS: 2145093-96-3—is

frequently utilized[3].)

Protocol: Sterically Hindered Amide Bond Formation
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This self-validating protocol ensures complete conversion by driving the reaction through an

acyl chloride intermediate.

Reagents & Materials:

DCMSBA (1.0 eq, 237.10 mg = 1.0 mmol)

Oxalyl Chloride (1.5 eq, 1.5 mmol)

N,N-Dimethylformamide (DMF) (Catalytic, 1 drop)

Dichloromethane (DCM) (Anhydrous, 10 mL)

Target Amine (1.2 eq, 1.2 mmol)

N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol)

Step-by-Step Methodology:

Activation: Suspend DCMSBA in anhydrous DCM under an inert nitrogen atmosphere and

cool the reaction flask to 0°C.

Catalysis: Add a catalytic amount of DMF. Causality: DMF reacts with oxalyl chloride to form

the Vilsmeier-Haack reagent, which is the true active chlorinating species, significantly

accelerating the reaction.

Chlorination: Dropwise add oxalyl chloride. The reaction will effervesce as CO and CO₂

gases evolve. Self-Validation: This gas evolution is a visual indicator of reaction progress.

Concentration: Once gas evolution ceases (approx. 2 hours at room temperature),

concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl,

yielding the crude acid chloride.

Coupling Prep: Redissolve the highly reactive acid chloride in anhydrous DCM (5 mL) and

cool to 0°C.

Nucleophilic Attack: Slowly add a pre-mixed solution of the target amine and DIPEA in DCM

(5 mL). Allow the reaction to warm to room temperature and stir for 4-12 hours.
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Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash

the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate for downstream

column chromatography.

DCMSBA
(Sterically Hindered Acid)

Oxalyl Chloride + DMF (cat.)
in DCM, 0°C to RT

Acid Chloride Intermediate
(Highly Reactive)

Primary/Secondary Amine
+ DIPEA in DCM

Target Amide
(Sterically Congested)

Click to download full resolution via product page

Caption: Synthetic workflow for amide coupling overcoming 2,6-dichloro steric hindrance.

Analytical Validation Protocol (LC-MS)
To verify the molecular weight and purity of the synthesized or purchased DCMSBA, Liquid

Chromatography-Mass Spectrometry (LC-MS) is the gold standard. Because DCMSBA is a
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carboxylic acid, it readily loses a proton to form the [M-H]⁻ anion, making negative-mode

Electrospray Ionization (ESI-) the optimal detection method.

Table 2: Standard LC-MS Gradient Protocol for DCMSBA

Time (min) Flow Rate (mL/min)
Mobile Phase A
(H₂O + 0.1% FA)

Mobile Phase B
(MeCN + 0.1% FA)

0.0 0.8 95% 5%

1.0 0.8 95% 5%

5.0 0.8 5% 95%

7.0 0.8 5% 95%

7.1 0.8 95% 5%

10.0 0.8 95% 5%

Validation Criteria:

Retention Time: The compound is highly lipophilic due to the dichloro and methylsulfanyl

groups. Expect a retention time in the later half of the gradient (typically 4.5 - 5.5 min

depending on the specific C18 column dimensions).

Mass Verification: The extracted ion chromatogram (EIC) must show the characteristic

isotopic triad at m/z 234.96, 236.96, and 238.96 in negative mode, confirming the exact

molecular weight and the presence of two chlorine atoms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6163369?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

